molecular formula C17H18N2O2 B4421798 N-(3-methoxyphenyl)-3,4-dihydro-2(1H)-isoquinolinecarboxamide

N-(3-methoxyphenyl)-3,4-dihydro-2(1H)-isoquinolinecarboxamide

Cat. No. B4421798
M. Wt: 282.34 g/mol
InChI Key: CNZWHOVDWFGBOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-methoxyphenyl)-3,4-dihydro-2(1H)-isoquinolinecarboxamide, also known as MIQ, is a compound that has gained attention in the field of scientific research due to its potential therapeutic effects. MIQ belongs to the class of isoquinoline derivatives and has been found to exhibit various biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects.

Mechanism of Action

The mechanism of action of N-(3-methoxyphenyl)-3,4-dihydro-2(1H)-isoquinolinecarboxamide is not fully understood. However, it has been proposed that this compound exerts its effects by modulating various signaling pathways, including the NF-κB and MAPK pathways. This compound has also been reported to interact with various proteins, including COX-2 and MMP-9, which are involved in inflammation and cancer progression.
Biochemical and Physiological Effects
This compound has been found to exhibit various biochemical and physiological effects. It has been reported to reduce the levels of pro-inflammatory cytokines, including TNF-α, IL-6, and IL-1β. This compound has also been found to inhibit the activity of COX-2, an enzyme involved in the production of prostaglandins, which are mediators of inflammation. In addition, this compound has been reported to induce apoptosis in cancer cells and inhibit tumor growth.

Advantages and Limitations for Lab Experiments

N-(3-methoxyphenyl)-3,4-dihydro-2(1H)-isoquinolinecarboxamide has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. This compound also exhibits low toxicity and has been found to be well-tolerated in animal studies. However, one limitation of this compound is that its mechanism of action is not fully understood, which may make it difficult to interpret the results of experiments.

Future Directions

There are several future directions for research on N-(3-methoxyphenyl)-3,4-dihydro-2(1H)-isoquinolinecarboxamide. One potential area of study is the development of this compound derivatives with improved potency and selectivity. Another area of research is the investigation of the effects of this compound on other signaling pathways and cellular processes. Additionally, further studies are needed to determine the optimal dosage and administration of this compound for therapeutic use.

Scientific Research Applications

N-(3-methoxyphenyl)-3,4-dihydro-2(1H)-isoquinolinecarboxamide has been extensively studied for its potential therapeutic effects in various diseases. It has been found to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and reducing the activation of immune cells. This compound has also been reported to have anti-cancer effects by inducing apoptosis in cancer cells and inhibiting tumor growth.

properties

IUPAC Name

N-(3-methoxyphenyl)-3,4-dihydro-1H-isoquinoline-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O2/c1-21-16-8-4-7-15(11-16)18-17(20)19-10-9-13-5-2-3-6-14(13)12-19/h2-8,11H,9-10,12H2,1H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNZWHOVDWFGBOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)N2CCC3=CC=CC=C3C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>42.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49823452
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-methoxyphenyl)-3,4-dihydro-2(1H)-isoquinolinecarboxamide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
N-(3-methoxyphenyl)-3,4-dihydro-2(1H)-isoquinolinecarboxamide
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
N-(3-methoxyphenyl)-3,4-dihydro-2(1H)-isoquinolinecarboxamide
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
N-(3-methoxyphenyl)-3,4-dihydro-2(1H)-isoquinolinecarboxamide
Reactant of Route 5
Reactant of Route 5
N-(3-methoxyphenyl)-3,4-dihydro-2(1H)-isoquinolinecarboxamide
Reactant of Route 6
Reactant of Route 6
N-(3-methoxyphenyl)-3,4-dihydro-2(1H)-isoquinolinecarboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.